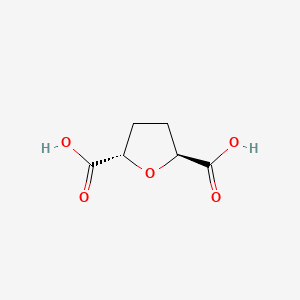

Trans-tetrahydrofuran-2,5-dicarboxylic acid

Description

Properties

Molecular Formula |

C6H8O5 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

(2S,5S)-oxolane-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |

InChI Key |

CWZQRDJXBMLSTF-IMJSIDKUSA-N |

Isomeric SMILES |

C1C[C@H](O[C@@H]1C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the catalytic hydrogenation of 2,5-furandicarboxylic acid, which is derived from biomass. The hydrogenation process typically involves the use of palladium or platinum catalysts under high pressure of hydrogen gas . Another method involves the oxidation of tetrahydrofuran-2,5-dimethanol using hydrotalcite-supported gold catalysts under aerobic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of recyclable catalysts to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Trans-tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce adipic acid, a valuable industrial chemical.

Reduction: The compound can be reduced to form tetrahydrofuran-2,5-dimethanol.

Substitution: It can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen or hydrogen peroxide in the presence of gold or platinum catalysts.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Various organic reagents can be used depending on the desired substitution product.

Major Products Formed

Adipic Acid: Formed through oxidation reactions.

Tetrahydrofuran-2,5-dimethanol: Formed through reduction reactions.

Scientific Research Applications

Trans-tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing into its potential use in drug development and delivery systems.

Industry: It is a key intermediate in the production of biodegradable plastics and other sustainable materials.

Mechanism of Action

The mechanism by which trans-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its carboxylic acid groups. These groups can undergo protonation or deprotonation, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

- Cis-Tetrahydrofuran-2,5-dicarboxylic acid : The cis isomer (CAS: 2240-81-5) shares the same molecular formula as THFDCA but differs in spatial arrangement. This stereochemical variance impacts solubility and reactivity. For example, cis isomers often exhibit lower melting points due to reduced symmetry .

- Tetrahydrofuran-3,5-dicarboxylic acid derivatives: Synthesized from 5-norbornene-2-ol, these derivatives feature carboxylic groups at the 3- and 5-positions. The altered substitution pattern influences their hydrogen-bonding networks and biological activity compared to THFDCA .

Oxidation State Variants

- Furan-2,5-dicarboxylic acid (FDCA): FDCA (C₆H₄O₅) is fully oxidized (100% oxidation level) and lacks the tetrahydro ring saturation of THFDCA. It is a key precursor for bio-based polymers like polyethylene furanoate (PEF). Unlike THFDCA, FDCA is absent in natural sources due to the instability of highly oxidized furans in biological systems .

- 5-Formylfuran-2-carboxylic acid (FFCA) : An intermediate in FDCA synthesis (83% oxidation level), FFCA contains one aldehyde and one carboxylic acid group. Its reactivity differs markedly from THFDCA, particularly in nucleophilic substitution reactions .

Other Cyclic Dicarboxylic Acids

- Adipic acid: A linear C₆ dicarboxylic acid (HOOC(CH₂)₄COOH) produced via THFDCA hydrogenolysis. Adipic acid is a precursor for nylon-6,6, highlighting THFDCA’s role in sustainable polymer chemistry .

- 1-Aminoindan-1,5-dicarboxylic acid: This indan-based compound, though structurally distinct, shares functional similarities with THFDCA.

Heterocyclic Analogs with Different Heteroatoms

- Thiophene-2,5-diyldiboronic acid : Replacing oxygen with sulfur in the heterocycle increases electron delocalization, enhancing conductivity in organic electronics. THFDCA’s oxygen-rich ring favors hydrogen bonding, making it more hydrophilic .

- Glyoxaline-4,5-dicarboxylic acids : Nitrogen-containing analogs exhibit higher acidity (pKa ~2–3) due to the electron-withdrawing imidazole ring, whereas THFDCA’s carboxylic groups have pKa values closer to 4–5 .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Industrial Relevance

- THFDCA’s hydrogenolysis to adipic acid offers a sustainable alternative to petroleum-derived routes, though challenges in achieving high purity (>98%) persist .

Biological Activity

Trans-tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a compound that has garnered attention due to its potential applications in various fields, particularly in sustainable materials and biochemistry. This article provides an overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of tetrahydrofuran with two carboxylic acid groups. Its molecular formula is , and it has a molecular weight of 160.12 g/mol. The compound can exist in both cis and trans forms, with the trans isomer being the focus of this discussion.

Synthesis Methods

Recent advancements in the synthesis of THFDCA have emphasized sustainable methods. One notable approach involves the selective aerobic oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) using hydrotalcite-supported gold catalysts. This method has demonstrated high yields (up to 91%) and minimal side product formation, highlighting its efficiency for industrial applications .

| Synthesis Method | Yield (%) | Catalyst Type | Notes |

|---|---|---|---|

| Oxidation of THFDM | 91 | Au/HT (Gold on Hydrotalcite) | Minimal side products observed |

| HMF to THFDM | >99 | Pd/Al2O3 | High yield under mild conditions |

Biological Activity

The biological activity of THFDCA has been investigated primarily in the context of its metabolic pathways and potential therapeutic applications.

- Metabolism : THFDCA is produced endogenously in humans through the metabolism of hydroxymethylfurfural (HMF). Studies indicate that healthy individuals produce approximately 3-5 mg/day of FDCA, which is closely related to THFDCA as a metabolic intermediate . The production rate can increase following fructose intake, indicating a link between dietary sugars and THFDCA levels.

- Antimicrobial Properties : Research has shown that derivatives of THFDCA exhibit significant antibacterial activity. For instance, screening studies on FDCA-derived compounds indicated their effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals .

- Chelating Agent : THFDCA functions as a strong complexing agent for metal ions such as Ca²⁺, Cu²⁺, and Pb²⁺. This property has implications for medical uses, including the treatment of kidney stones by chelating excess calcium .

- Polymer Applications : In materials science, THFDCA is being explored as a renewable building block for polyesters. Its incorporation into copolyesters with ethylene shows promise for creating biodegradable materials with desirable mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of THFDCA derivatives against Bacillus megaterium. The results demonstrated that specific anilides derived from THFDCA exhibited potent antibacterial action, supporting its potential use as an antimicrobial agent in medical applications.

Case Study 2: Biodegradable Polymers

Research conducted on copolyesters synthesized from THFDCA revealed that these materials possess mechanical properties comparable to traditional plastics while being more environmentally friendly due to their renewable origins. The study highlighted the successful synthesis and characterization of these copolyesters, paving the way for future applications in packaging and other industries .

Q & A

Q. What are the primary synthetic routes for THFDCA, and how do their yields compare?

THFDCA is synthesized via multiple pathways:

- Oxidation of 5-Hydroxymethylfurfural (HMF): Catalytic air oxidation of HMF using metal-bromide catalysts (e.g., Mn-, Co-, or Zr-based systems) achieves moderate yields. Reaction conditions (e.g., 160–200°C, O₂ pressure) influence selectivity .

- Biomass-derived routes: Galactaric acid dehydration under microwave irradiation or acid catalysis yields THFDCA, though side reactions may reduce purity .

- CO₂ utilization: One-step carboxylation of furan-2-carboxylic acid with CO₂ under ZnCl₂ catalysis produces FDCA derivatives, but scalability remains challenging . Yield comparison: HMF oxidation typically achieves 60–80% yield, while biomass-derived methods vary widely (30–70%) due to competing degradation pathways.

Q. How can THFDCA be characterized to confirm its structure and purity?

Key analytical methods include:

- Thermal analysis (TGA/DSC): Determines decomposition temperature (e.g., THFDCA melts at ~342°C) and thermal stability for polymer applications .

- NMR and FTIR: Confirm the trans-configuration via coupling constants (³JHH) and carboxylate C=O stretching vibrations (~1700 cm⁻¹) .

- HPLC-MS: Quantifies purity (>98% in commercial samples) and detects byproducts like unreacted HMF or levulinic acid .

Q. What are the key applications of THFDCA in materials science?

THFDCA serves as a bio-based alternative to terephthalic acid in:

- Polyesters: Co-polymerization with diols (e.g., ethylene glycol) produces semi-aromatic polyesters with enhanced rigidity and glass transition temperatures (Tg ~120°C) .

- Coordination polymers: Carboxylate groups enable metal-organic framework (MOF) synthesis for catalytic or gas storage applications .

Advanced Research Questions

Q. How does the HI/H₂ system enable selective C–O bond cleavage in THFDCA hydrogenolysis?

In metal-free systems (HI, H₂, propionic acid solvent):

- HI acts bifunctionally: Protonates THFDCA’s hydroxyl groups, enabling nucleophilic substitution by I⁻. Subsequent H₂ activation reduces C–I bonds to C–H, yielding adipic acid (89% yield) .

- Kinetic insights: Reaction orders indicate HI is rate-limiting (first-order dependence), while H₂ pressure has minimal impact beyond 20 bar .

- Computational support: Density Functional Theory (DFT) reveals transition states favor iodide-mediated cleavage over competing pathways (e.g., overhydrogenation of -COOH groups) .

Q. What experimental strategies resolve contradictions in THFDCA synthesis yields?

Discrepancies arise from:

- Catalyst deactivation: Metal catalysts (e.g., Pt/C) may sinter under acidic conditions. Use of stabilizers (e.g., ionic liquids) or non-metallic systems (e.g., HI/H₂) improves reproducibility .

- Solvent effects: Polar aprotic solvents (DMSO) enhance FDCA solubility but may promote side reactions. Mixed solvents (H₂O/DMSO) balance dissolution and reactivity .

- Byproduct management: In situ removal of levulinic acid (via ion-exchange resins) or optimization of O₂ partial pressure minimizes degradation .

Q. How can computational methods guide THFDCA reaction optimization?

- Mechanistic modeling: DFT identifies energy barriers for rate-determining steps (e.g., C–O cleavage vs. decarboxylation) .

- Solvent optimization: COSMO-RS simulations predict solvent compatibility (e.g., propionic acid’s role in stabilizing HI) .

- Catalyst design: Machine learning screens metal-ligand combinations for selective oxidation or hydrogenolysis .

Methodological Challenges

Q. What are the limitations of current THFDCA solubility data, and how can they be addressed?

- Reported solubility: THFDCA is sparingly soluble in H₂O (2 mg/mL) and DMSO (1 mg/mL at 80°C), limiting reaction homogeneity .

- Solutions:

- Use co-solvents (e.g., H₂O/THF) or ionic liquids to enhance dissolution.

- Mechanochemical methods (ball milling) enable solvent-free reactions with higher yields .

Q. How do side reactions during THFDCA synthesis impact downstream applications?

- Common side products: Levulinic acid (from HMF degradation) or furan derivatives (from incomplete oxidation) reduce polymer molecular weight .

- Mitigation:

- Real-time monitoring (e.g., inline FTIR) detects intermediates for rapid process adjustment.

- Gradient temperature programs in batch reactors suppress thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.